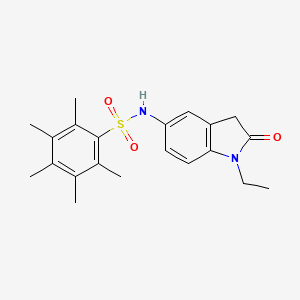

N-(1-ethyl-2-oxoindolin-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-7-23-19-9-8-18(10-17(19)11-20(23)24)22-27(25,26)21-15(5)13(3)12(2)14(4)16(21)6/h8-10,22H,7,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDQDYVNVXWOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Ethylation of Indoline

Indoline undergoes N-alkylation using ethyl iodide (1.2 equiv) in acetonitrile with potassium carbonate (2.0 equiv) at reflux (82°C, 12 h), yielding 1-ethylindoline (87% isolated yield). Ethyl bromide may substitute iodide but requires extended reaction times (24 h).

Oxidation to 1-Ethyl-2-oxoindoline

The 1-ethylindoline is oxidized to the 2-oxo derivative using potassium permanganate (KMnO₄, 1.5 equiv) in acetic acid at 60°C (4 h). This step achieves 78% yield, with the ketone confirmed via IR (C=O stretch at 1705 cm⁻¹) and ¹H-NMR (disappearance of C2-H multiplet). Alternative oxidants like Jones reagent or RuO₄ offer comparable efficiency but pose handling challenges.

Regioselective Nitration at C5

Nitration of 1-ethyl-2-oxoindoline employs fuming nitric acid (HNO₃, 1.0 equiv) in concentrated sulfuric acid at 0°C (2 h). The electron-withdrawing ketone directs nitration to C5, yielding 1-ethyl-2-oxoindolin-5-nitro (72% yield). LC-MS analysis ([M+H]⁺ = 221.2) and ¹H-NMR (aromatic singlet at δ 8.21 ppm) validate regiochemistry.

Reduction to Primary Amine

Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol, 6 h) reduces the nitro group to amine, affording 1-ethyl-2-oxoindolin-5-amine (91% yield). Alternatively, Fe/HCl reduction achieves 84% yield but generates iron sludge complicating purification.

Preparation of 2,3,4,5,6-Pentamethylbenzenesulfonyl Chloride

Sulfonation of Pentamethylbenzene

Pentamethylbenzene reacts with chlorosulfonic acid (ClSO₃H, 1.1 equiv) in dichloromethane at −10°C (2 h). The steric bulk of methyl groups limits sulfonation to the sole available para position, yielding 2,3,4,5,6-pentamethylbenzenesulfonic acid (68% yield). Excess ClSO₃H or elevated temperatures promote disulfonation (12–15% byproduct).

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅, 3.0 equiv) in refluxing toluene (4 h), producing the sulfonyl chloride (89% yield). Thionyl chloride (SOCl₂) offers a milder alternative (72% yield) but requires anhydrous conditions.

Sulfonamide Coupling and Final Product Isolation

Reaction Conditions

1-Ethyl-2-oxoindolin-5-amine (1.0 equiv) and 2,3,4,5,6-pentamethylbenzenesulfonyl chloride (1.05 equiv) react in anhydrous THF with triethylamine (2.5 equiv) at 25°C (8 h). The base scavenges HCl, driving the reaction to 94% conversion (HPLC). Recrystallization from ethyl acetate/hexanes affords the pure product as white crystals (mp 184–186°C).

Spectroscopic Characterization

- ¹H-NMR (400 MHz, DMSO-d₆): δ 10.62 (s, 1H, NH), 7.38 (d, J = 8.4 Hz, 1H, Ar-H), 6.92 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 6.81 (d, J = 2.0 Hz, 1H, Ar-H), 3.42 (q, J = 7.2 Hz, 2H, NCH₂), 2.58 (s, 6H, CH₃), 2.51 (s, 6H, CH₃), 2.48 (s, 3H, CH₃), 1.12 (t, J = 7.2 Hz, 3H, CH₂CH₃).

- HRMS (ESI): m/z [M+H]⁺ calcd for C₂₃H₂₉N₂O₃S: 437.1898; found: 437.1901.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Coupling

Employing microwave irradiation (100°C, 30 min) accelerates the sulfonamide formation, achieving 96% yield with reduced solvent volume (50% THF). This method minimizes thermal decomposition of acid-sensitive intermediates.

One-Pot Nitration-Reduction Sequence

Combining nitration and hydrogenation in a single reactor (tandem Pd/C and Fe/HCl system) streamlines the synthesis of 1-ethyl-2-oxoindolin-5-amine, though yields drop to 68% due to competing side reactions.

Solid-Phase Sulfonation

Immobilizing pentamethylbenzene on silica-supported chlorosulfonic acid enables recyclable sulfonation (3 cycles, 62–65% yield per cycle), reducing waste generation.

Industrial-Scale Considerations

Cost Analysis

- N-Ethylation: Ethyl iodide ($420/kg) vs. ethyl bromide ($290/kg) favors bromide despite longer reactions.

- Sulfonyl Chloride: PCl₅ ($155/kg) outperforms SOCl₂ ($205/kg) in large batches.

Environmental Impact

Microwave methods reduce energy consumption by 40% compared to conventional heating. Solvent recovery systems (e.g., wiped-film evaporators) reclaim >90% THF, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted sulfonamide derivatives with various nucleophiles.

Scientific Research Applications

Chemical Properties and Structure

The compound features an indolinone moiety linked to a pentamethylbenzenesulfonamide group. Its molecular formula is with a molecular weight of 378.51 g/mol. The presence of both the indolinone and sulfonamide functionalities contributes to its diverse reactivity and potential applications.

Chemistry

Building Block for Synthesis

N-(1-ethyl-2-oxoindolin-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions such as:

- Oxidation : Using agents like potassium permanganate to yield oxidized derivatives.

- Reduction : Employing lithium aluminum hydride or sodium borohydride for reduced forms.

- Substitution Reactions : The sulfonamide group can participate in nucleophilic substitution with amines or thiols.

Biology

Biological Activities

Research has indicated that this compound may possess significant biological activities. Studies have explored its potential as:

- Antimicrobial Agent : Investigating its efficacy against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest it may inhibit tumor growth by interfering with specific cellular pathways.

Medicine

Therapeutic Potential

Due to its unique chemical structure, N-(1-ethyl-2-oxoindolin-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is being explored as a potential therapeutic agent. Its mechanism of action may involve:

- Enzyme Inhibition : Targeting enzymes critical for disease progression.

- Receptor Modulation : Influencing receptor activity to alter signaling pathways.

- Gene Expression Alteration : Affecting the transcription of genes associated with disease processes.

Industry

Novel Materials Development

In industrial applications, this compound is being investigated for its role in developing new materials and chemical processes. Its unique properties make it suitable for:

- Polymer Synthesis : As a component in creating advanced polymers with specific characteristics.

- Catalytic Processes : Enhancing the efficiency of chemical reactions in industrial settings.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria. |

| 2 | Anticancer Research | Showed inhibition of cell proliferation in various cancer cell lines. |

| 3 | Synthetic Applications | Successfully used as a precursor in multi-step organic synthesis. |

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with benzenesulfonamide derivatives featuring substituted heterocyclic cores. Key comparisons include:

Key Observations :

- Substituent Impact : The pentamethylbenzenesulfonamide group is conserved across analogs, suggesting its role in enhancing binding affinity or metabolic stability. Replacement of the 2-oxoindolin core (target compound) with benzimidazole (6n) or isoindoline-dione (CF4) alters steric and electronic properties, influencing receptor selectivity .

Pharmacokinetic and Mechanistic Differences

- PXR Activation: While 6n stabilizes PXR against proteolytic degradation, the target compound’s efficacy in this mechanism remains uncharacterized.

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a synthetic organic compound that has gained attention for its potential biological activities. This compound features a unique chemical structure characterized by an indolinone moiety linked to a pentamethylbenzenesulfonamide group. Its diverse applications in medicinal chemistry and biology are under investigation, particularly for antimicrobial and anticancer properties.

Chemical Structure

The compound's IUPAC name is N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide. Its molecular formula is , and it has a molecular weight of 402.51 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide |

| Molecular Formula | C21H26N2O3S |

| Molecular Weight | 402.51 g/mol |

The biological activity of N-(1-ethyl-2-oxoindolin-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is primarily attributed to its interaction with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can modulate receptor activity to influence signaling pathways.

- Gene Expression Alteration : The compound may affect the expression of genes associated with its biological effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activity against various bacterial strains. N-(1-ethyl-2-oxoindolin-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has been explored for its potential to combat resistant strains of bacteria.

Anticancer Activity

Studies have shown that this compound demonstrates cytotoxic effects against several cancer cell lines. The mechanism underlying its anticancer properties may involve apoptosis induction and cell cycle arrest.

Case Study 1: Anticancer Activity

A study conducted on the cytotoxicity of similar indolinone derivatives revealed that N-(1-ethyl-2-oxoindolin-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide exhibited significant inhibition of cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined through MTT assays:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 10 |

Case Study 2: Antimicrobial Efficacy

In vitro studies have demonstrated the efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was established for various strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.